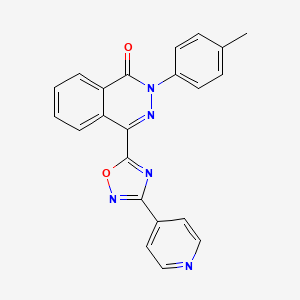

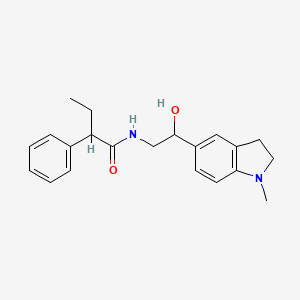

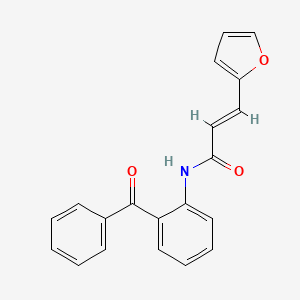

![molecular formula C11H7BrN4 B2458879 3-{6-溴-[1,2,4]三唑并[4,3-a]吡啶-3-基}吡啶 CAS No. 943613-36-3](/img/structure/B2458879.png)

3-{6-溴-[1,2,4]三唑并[4,3-a]吡啶-3-基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” is a chemical compound with the empirical formula C6H4BrN3 . It is a part of the triazolopyridines family, which are known for their various pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The compound “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” was crystallized in the monoclinic space group P 21/c . The X-ray diffraction technique was used to study its structure .Chemical Reactions Analysis

While specific chemical reactions involving “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are not detailed in the search results, triazolopyridines are known to be involved in a variety of reactions due to their versatile nature .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 198.02 . More specific physical and chemical properties such as melting point, NMR data, and IR data can be found in the referenced paper .科学研究应用

杂环化合物的合成

该化合物可用于杂环化合物的合成 . 已建立了一种在微波条件下合成1,2,4-三唑并[1,5-a]吡啶的无催化剂、无添加剂和环保方法 . 该方法展示了广泛的底物范围和良好的官能团耐受性,导致以良好到优异的产率形成产物 .

抗真菌活性

该化合物已被发现对多种真菌表现出优异的抗真菌活性,包括梨黑星病菌、核盘菌、立枯丝核菌、尖孢镰刀菌、雪霉菌、烟曲霉和白色念珠菌 .

杀虫活性

药用应用

该化合物已被发现表现出多种活性,包括作为RORγt反向激动剂、PHD-1、JAK1和JAK2抑制剂 . 这些化合物用于治疗心血管疾病、2型糖尿病和过度增殖性疾病 .

材料科学应用

抗菌活性

三唑并[4,3-a]吡嗪衍生物,该化合物是其中的一部分,具有广泛的生物活性,包括抗菌特性 .

抗糖尿病活性

3-(三氟甲基)-1,2,4-三唑并[4,3-a]吡嗪,该化合物的关键药效团,用于治疗II型糖尿病 .

抗惊厥特性

作用机制

Target of Action

The primary targets of the compound “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It is known that the triazolopyridine ring, a structural fragment present in this compound, is found in a number of drugs .

Biochemical Pathways

Compounds with a similar triazolopyridine ring have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity . This suggests that this compound may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

实验室实验的优点和局限性

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has several advantages and limitations for use in laboratory experiments. One advantage is its ability to interact with biological molecules, which makes it a useful tool for studying enzyme inhibition and enzyme-substrate interactions. Additionally, its potential to interact with DNA and RNA makes it a useful tool for studying protein-DNA and protein-RNA interactions. However, its potential to interact with proteins and DNA can also be a limitation, as it can lead to the formation of undesired complexes.

未来方向

There are several potential future directions for 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine research. One potential direction is the study of its potential to act as an enzyme inhibitor. Additionally, further research could be conducted on its potential to interact with DNA and RNA, and its potential to act as a DNA-binding molecule. Additionally, further research could be conducted on its potential to interact with proteins, and its potential to act as a protein-binding molecule. Finally, further research could be conducted on its potential to interact with other biological molecules, and its potential to act as a drug target.

合成方法

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine can be synthesized in a variety of ways, depending on the desired product. One method involves the use of a Grignard reagent, which is a type of organometallic compound that is used to form carbon-carbon bonds. This method involves the reaction of an aryl halide, such as bromobenzene, with a Grignard reagent. This reaction will produce a Grignard intermediate, which can then be reacted with a base, such as pyridine, to produce 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine. This method is relatively simple and can be used to produce a variety of compounds.

生化分析

Biochemical Properties

It is known that triazolopyridines can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-bromo-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMSVASTWWYZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

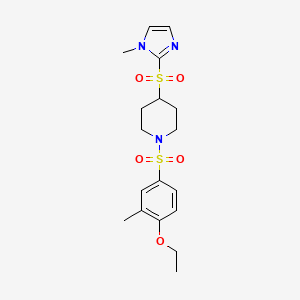

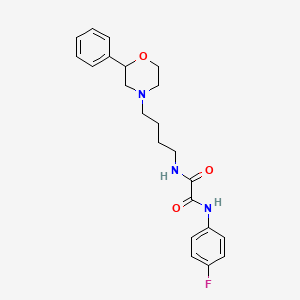

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

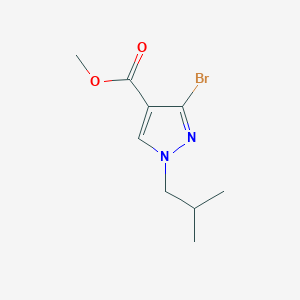

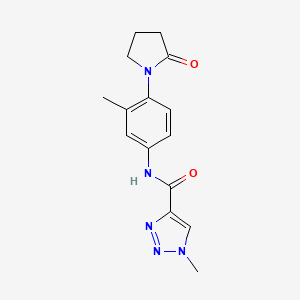

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)

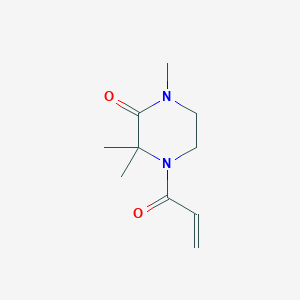

![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)

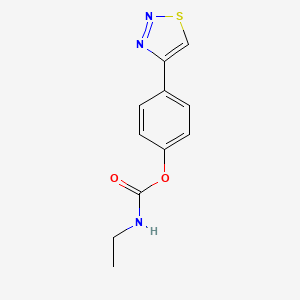

![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)